Ethoxazene hydrochloride
Description
Overview of Diverse Research Applications of Ethoxazene (B1216092) Hydrochloride
The unique chemical architecture of Ethoxazene hydrochloride has prompted its investigation across several research domains. Its nature as an azo dye forms the basis for its application in synthetic chemistry, while its interactions with biological systems have opened avenues for its study in biochemical and potential therapeutic research.
This compound serves as a classic example of an azo dye, a class of compounds that constitutes about half of all dyes used in industrial applications. jbiochemtech.com Its synthesis is a textbook illustration of diazo coupling, a fundamental reaction in organic chemistry. jbiochemtech.commdpi.com The process typically involves the diazotization of an aromatic amine, such as p-phenetidine (B124905), using sodium nitrite (B80452) and hydrochloric acid, followed by coupling with an electron-rich compound like m-phenylenediamine (B132917). ursinus.edumdpi.com
In academic research, the synthesis of Ethoxazene and similar azo dyes is used to study reaction mechanisms and explore the synthesis of new derivatives with tailored properties. jbiochemtech.com Azo compounds are investigated for their unique thermal and optical features, with research extending into their potential use in applications like optical recording media and ink-jet printing. jbiochemtech.com The study of compounds like this compound contributes to the broader understanding of structure-property relationships in dye chemistry, where modifications to the aromatic rings can significantly alter the color, solubility, and fastness of the dye. mdpi.comdocsdrive.com
While specific, widespread use of this compound as a standard reagent in modern biochemical assays is not extensively documented, its class of compounds—azo dyes—is a subject of significant biochemical investigation. The metabolism of azo compounds is a key area of study, particularly the reductive cleavage of the azo bond by enzymes known as azoreductases, which are found in gut bacteria and the liver. nih.govfrontiersin.org This enzymatic reaction breaks the dye down into its constituent aromatic amines. nih.govfrontiersin.org
Research into enzyme interactions with azo compounds is crucial for understanding the biotransformation of these chemicals. nih.gov Studies in this area often focus on the kinetics and mechanisms of enzymes like cytochrome P450 (CYP), which are central to drug metabolism. mdpi.com Although this compound itself is not a primary focus in contemporary enzyme inhibition literature, the study of how azo structures interact with active sites of metabolic enzymes provides valuable insights into toxicology and drug development. washington.edu The biological activity of some azo dyes, including antimicrobial properties, has spurred research into their potential to interact with and inhibit microbial enzymes. jbiochemtech.com
The history of medicinal chemistry is linked with azo compounds, beginning with the discovery of the antibacterial properties of Prontosil, an azo dye. nih.gov This discovery paved the way for the investigation of other azo compounds for pharmacological activity. nih.gov this compound, under names like Serenium, has been studied in the context of urinary tract conditions, a research path similar to that of phenazopyridine, another azo dye. nih.govnih.gov
Preclinical research explores the biological activities of novel synthetic compounds. nih.govnih.gov Azo compounds have been investigated for a wide range of potential applications, including antibacterial, antifungal, and antiviral agents. nih.gov The research focuses on how the azo structure can be modified to enhance biological activity and selectivity. jbiochemtech.com Such preclinical studies are foundational and involve evaluating the compound's effects in cellular or animal models to understand its pharmacological profile. nih.govmcgill.ca
This compound is classified as an acid-base indicator. chemsrc.com This property is common among azo dyes, whose colors are often pH-dependent. steris.com The color of an azo dye is due to the extensive conjugated system of electrons across the azo bond and aromatic rings. nih.gov A change in pH can alter the electronic state of the auxochromes (such as amino groups), modifying the conjugated system and resulting in a visible color change. steris.com
This characteristic allows for its potential use as a visual indicator in specialized titrations or biological assays where monitoring pH changes is critical. alfa-chemistry.comsigmaaldrich.com Chemical indicators are essential tools for signaling the endpoint of a reaction. steris.comgoogle.com In a laboratory setting, an indicator like this compound could be used to visually confirm that a specific pH has been reached, which might be a critical parameter in a sterilization process or a cell culture medium. steris.comduralinesystems.com
Historical Perspectives and Evolution of this compound Scholarly Inquiry
The scholarly inquiry into this compound is rooted in the broader history of synthetic organic dyes, which began in the 19th century. Azo dyes were among the earliest and most successful classes of synthetic colorants. epa.gov The development of this compound is part of the 20th-century expansion of dye chemistry, which saw chemists synthesizing a vast array of new structures with diverse applications.
The evolution of research on this compound reflects a common trajectory for many synthetic molecules from that era. Initially, the focus was likely on its synthesis and properties as a dye. epa.gov Over time, as the field of pharmacology grew, the structural similarity of azo dyes to early sulfonamide drugs prompted broader screening for biological activity. nih.gov This led to the exploration of this compound for potential therapeutic uses, as evidenced by its various trade names suggesting a pharmaceutical application. nih.gov Contemporary scholarly interest is less focused on this specific molecule and more on the general properties and applications of the azo-compound class in materials science, environmental science, and toxicology. nih.govnih.gov
Table 2: Summary of Research Applications for this compound
| Research Area | Application/Role of this compound | Relevant Concepts |
|---|---|---|
| Organic & Dye Chemistry | Serves as a model azo dye for studying synthesis and properties. | Diazotization, Azo coupling, Chromophore-auxochrome theory. jbiochemtech.commdpi.com |
| Biochemical Studies | Studied as part of the broader class of azo compounds metabolized by azoreductases. | Enzyme kinetics, Drug metabolism, Biotransformation. nih.govfrontiersin.org |
| Therapeutic Research | Investigated within the historical context of azo compounds with pharmacological activity. | Preclinical screening, Structure-activity relationships. nih.govnih.gov |
| Analytical Chemistry | Functions as an acid-base indicator due to pH-sensitive color change. | pH indicators, Titration, Endpoint detection. chemsrc.comsteris.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O.ClH/c1-2-19-12-6-4-11(5-7-12)17-18-14-8-3-10(15)9-13(14)16;/h3-9H,2,15-16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHXNINOLLNFGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062324 | |
| Record name | 1,3-Benzenediamine, 4-[(4-ethoxyphenyl)azo]-, monohydrochloride | |
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Molecular Weight |
292.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Acros Organics MSDS] | |
| Record name | Ethoxazene hydrochloride | |
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CAS No. |
2313-87-3, 74367-87-6 | |
| Record name | Ethoxazene hydrochloride | |
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| Record name | 1,3-Benzenediamine, 4-[2-(4-ethoxyphenyl)diazenyl]-, hydrochloride (1:?) | |
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| Record name | Ethoxazene hydrochloride [USAN] | |
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| Record name | Serenium | |
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| Record name | 1,3-Benzenediamine, 4-[2-(4-ethoxyphenyl)diazenyl]-, hydrochloride (1:1) | |
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| Record name | 1,3-Benzenediamine, 4-[(4-ethoxyphenyl)azo]-, monohydrochloride | |
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| Record name | Etoxazene hydrochloride | |
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| Record name | ETHOXAZENE HYDROCHLORIDE | |
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Synthetic Methodologies and Chemical Reactivity of Ethoxazene Hydrochloride
Mechanistic Investigations of Ethoxazene (B1216092) Hydrochloride Synthesis Pathways
The synthesis of Ethoxazene hydrochloride is a multi-step process rooted in classical organic reactions. It is primarily achieved through the diazotization of an aromatic amine precursor followed by an azo coupling reaction and subsequent salt formation. smolecule.comontosight.ai Mechanistic understanding of each step is crucial for optimizing the synthesis and ensuring the purity of the final product.
Diazotization Reaction Mechanisms of Aromatic Amine Precursors
The synthesis of this compound commences with the diazotization of 4-ethoxyaniline. smolecule.comontosight.ai This reaction transforms the primary aromatic amine into a highly reactive diazonium salt. The process is typically carried out by treating 4-ethoxyaniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). smolecule.comhandwiki.org
The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amine group of 4-ethoxyaniline then acts as a nucleophile, attacking the nitrosonium ion. This is followed by a series of proton transfers and the elimination of a water molecule to form the stable 4-ethoxybenzenediazonium chloride. libretexts.org
Critical parameters for this reaction include maintaining a low temperature, typically between 0-5°C, to prevent the premature decomposition of the unstable diazonium salt. smolecule.com The general reaction scheme is as follows:
4-Ethoxyaniline + NaNO₂ + 2HCl → 4-Ethoxybenzenediazonium chloride + NaCl + 2H₂O smolecule.com
| Parameter | Condition | Rationale |
| Reactant | 4-Ethoxyaniline | Aromatic amine precursor. |
| Reagent | Sodium Nitrite (NaNO₂) & Hydrochloric Acid (HCl) | In situ generation of nitrous acid. |
| Temperature | 0-5°C | Prevents decomposition of the diazonium salt. smolecule.com |
| Solvent | Aqueous Hydrochloric Acid | Provides the necessary acidic environment. smolecule.com |
Azo Coupling Reaction Kinetics and Stereoselectivity Studies
Following its formation, the 4-ethoxybenzenediazonium chloride acts as an electrophile in an azo coupling reaction with an electron-rich aromatic compound, specifically m-phenylenediamine (B132917). smolecule.comontosight.ai This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-) of Ethoxazene. researchgate.netwikipedia.org
The kinetics of azo coupling reactions are highly dependent on the pH of the reaction medium. researchgate.netorganic-chemistry.org For coupling with aromatic amines like m-phenylenediamine, the reaction is typically carried out in a mildly acidic to neutral medium. researchgate.net This is because at a low pH, the amine groups of the coupling agent become protonated, which deactivates the aromatic ring towards electrophilic attack. Conversely, a higher pH is also not optimal as it can lead to side reactions of the diazonium salt. libretexts.org
In the case of m-phenylenediamine as the coupling partner, the substitution generally occurs at the para-position relative to one of the amino groups, which is the most activated position. researchgate.netwikipedia.org The amino groups are strong activating groups and direct the incoming electrophile (the diazonium ion) to the ortho and para positions. Given the structure of m-phenylenediamine, the coupling occurs at the 4-position, which is para to one amino group and ortho to the other.
While specific stereoselectivity studies on this compound are not extensively documented, the E-isomer of the azo bond is generally the more stable and predominant form at equilibrium for most aromatic azo compounds. libretexts.org The competition between N-coupling (attack at the nitrogen of the amine) and C-coupling (attack at the carbon of the aromatic ring) is a known phenomenon in reactions with anilines. stackexchange.com N-coupling is often kinetically favored but reversible, whereas C-coupling leads to the thermodynamically more stable aromatic azo compound. stackexchange.com
| Parameter | Condition | Rationale |
| Electrophile | 4-Ethoxybenzenediazonium chloride | The reactive diazonium salt. |
| Nucleophile | m-Phenylenediamine | The electron-rich coupling component. smolecule.com |
| pH | Mildly acidic to neutral | Balances the reactivity of the coupling component and the stability of the diazonium salt. libretexts.orgresearchgate.net |
| Position of Coupling | Para to an amino group | Directed by the activating effect of the amino groups. researchgate.net |
Industrial Synthesis Protocols and Scalability Research for this compound
The transition from laboratory-scale synthesis to industrial production of this compound necessitates the development of robust, efficient, and scalable protocols. Research in this area focuses on improving yield, ensuring consistent product quality, and minimizing environmental impact. smolecule.com
Application of Continuous Flow Reactors in Manufacturing Processes
A significant advancement in the industrial synthesis of azo dyes, including this compound, is the adoption of continuous flow chemistry. smolecule.com Continuous flow reactors offer several advantages over traditional batch reactors, particularly for reactions involving unstable intermediates like diazonium salts. nih.govmdpi.com
In a continuous flow system, reactants are continuously pumped through a network of tubes or microreactors where the reaction occurs. beilstein-journals.org This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction control and reproducibility. organic-chemistry.org The high surface-area-to-volume ratio in these reactors facilitates rapid heat exchange, which is crucial for managing the exothermic nature of diazotization and azo coupling reactions and for maintaining the low temperatures required for the stability of diazonium salts. organic-chemistry.org
For the synthesis of this compound, the use of continuous flow reactors has been reported to reduce reaction times from approximately 12 hours in a batch process to as little as 2-3 hours. This significant acceleration in reaction time, coupled with improved safety and the potential for automation, makes continuous flow synthesis a highly attractive technology for the large-scale manufacturing of this compound. beilstein-journals.org
Advanced Studies on Chemical Reactions of this compound
The chemical reactivity of this compound is largely dictated by the functional groups present in its structure: the azo linkage, the aromatic rings, and the amino groups.
The azo group is known to be susceptible to both oxidation and reduction. smolecule.com Reduction of the azo bond, for instance with reducing agents like sodium dithionite (B78146), would lead to the cleavage of the molecule, yielding 4-ethoxyaniline and 1,2,4-triaminobenzene. smolecule.com This reductive cleavage is a characteristic reaction of azo dyes. nih.govohsu.edu The azo group is also a chromophore, and its integrity is crucial for the color of the compound. It can be sensitive to light, which can promote degradation. mdpi.com
The aromatic rings in this compound can undergo electrophilic substitution reactions, although the reactivity will be influenced by the existing substituents. smolecule.com The benzene (B151609) ring derived from 4-ethoxyaniline is activated by the ethoxy group, while the other ring is strongly activated by the two amino groups.
Oxidation Pathways and Characterization of Oxidative Metabolites
The oxidation of ethoxazene can be achieved using common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide. smolecule.com This process typically involves the addition of oxygen or the removal of hydrogen. smolecule.com Research indicates that the oxidation of ethoxazene can result in the formation of quinone derivatives. smolecule.com
Studies on the metabolic oxidation products of structurally related compounds, such as 4-ethoxyaniline, provide insights into potential oxidative pathways for ethoxazene. The investigation of 4-ethoxyaniline's metabolic products revealed the formation of compounds like 4-ethoxynitrosobenzene and other complex imines and cyclohexadienylamines. nih.gov While not directly studying ethoxazene, this research highlights the potential for the formation of various oxidative metabolites from the ethoxyphenylamine portion of the molecule. nih.gov
| Oxidizing Agent | Potential Product Type |
| Potassium Permanganate | Quinone derivatives |
| Hydrogen Peroxide | Quinone derivatives |
Reduction Reactions Leading to Aromatic Amine Derivatives
The azo linkage in this compound is susceptible to reduction, a reaction that involves the addition of hydrogen or the removal of oxygen. smolecule.com This chemical transformation can be accomplished using reducing agents such as sodium dithionite or zinc in acetic acid. smolecule.com The reduction of the azo bond (-N=N-) cleaves the molecule, yielding the corresponding aromatic amines. smolecule.com Specifically, the reduction of this compound would be expected to produce 4-ethoxyaniline and 1,2,4-triaminobenzene.
The cleavage of the azo bond is a well-documented reaction for azo compounds. d-nb.info This process can occur through either symmetrical or asymmetrical cleavage of the azo linkage. d-nb.info Symmetrical cleavage would result in the formation of two separate aromatic amine compounds. d-nb.info
Electrophilic Substitution Reactivity on Aromatic Moieties
The aromatic rings of this compound can undergo electrophilic aromatic substitution (SEAr) reactions, where an atom or group on the ring is replaced by an electrophile. smolecule.comwikipedia.org The rate and position of this substitution are influenced by the existing substituents on the aromatic rings. wikipedia.orgmasterorganicchemistry.com
The 1,3-benzenediamine portion of the molecule contains two amino groups (-NH2), which are strong activating groups and ortho-, para-directors for electrophilic substitution. masterorganicchemistry.com The ethoxy group (-OC2H5) on the other aromatic ring is also an activating group and an ortho-, para-director. masterorganicchemistry.com Therefore, electrophilic substitution is expected to occur at positions ortho and para to these activating groups. Common reagents used for such reactions include bromine for halogenation and nitric acid for nitration. smolecule.com
The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on the electrophile, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlongdom.org The presence of multiple activating groups on both aromatic rings of ethoxazene suggests a high reactivity towards electrophiles.
| Substituent Group | Ring | Activating/Deactivating | Directing Effect |
| -NH2 (amino) | 1,3-Benzenediamine | Activating | Ortho, Para |
| -OC2H5 (ethoxy) | 4-Ethoxyphenyl | Activating | Ortho, Para |
Photochemical Behavior and Degradation Studies of this compound
The photochemical behavior of this compound is largely dictated by the presence of the azo linkage (-N=N-), a chromophore known for its light sensitivity. This characteristic makes the compound susceptible to photoisomerization and photodegradation.
Investigation of Photoisomerization Potential Attributed to the Azo Group
Azo compounds, like ethoxazene, can exist as two geometric isomers: the more stable trans (E) isomer and the less stable cis (Z) isomer. beilstein-journals.orgcinz.nz The conversion from the trans to the cis isomer can be induced by irradiating the compound with light, a process known as photoisomerization. cinz.nz This transformation results in a significant change in the molecule's geometry. beilstein-journals.org The reverse process, from cis to trans, can occur thermally or by irradiation with a different wavelength of light. cinz.nz
The photoisomerization of azobenzene (B91143) derivatives has been extensively studied and is a key feature of molecular switches. beilstein-journals.org The absorption of light promotes the molecule to an excited state, where the isomerization occurs before it returns to the ground state. cinz.nz For azobenzene, irradiation with wavelengths between 320–350 nm typically induces the trans to cis isomerization. beilstein-journals.org The specific wavelengths for this compound would depend on its unique absorption spectrum.
Research on Light Sensitivity and Photodegradation Mechanisms
The azo group in this compound makes the compound light-sensitive, necessitating protection from light to prevent degradation. Exposure to light can lead to the cleavage of the azo bond. nih.govnih.gov Recent research has explored photocatalytic methods for azo bond cleavage using red light, which involves a two-photon process to generate a reactive species that cleaves the bond. nih.gov Another study demonstrated X-ray triggered azo bond cleavage through a two-electron reduction mechanism. nih.gov While these studies were not performed specifically on ethoxazene, they illustrate potential mechanisms for its photodegradation. The manufacturer's recommendation to store certain medications in light-resistant containers underscores the general issue of light sensitivity for many chemical compounds. nih.gov
Analysis of Redox Activity Influenced by the Azo Linkage
The azo linkage is a critical structural motif associated with redox activity. The reversible nature of the azo group's reduction and oxidation contributes to the electrochemical behavior of the molecule. The reduction of the azo bond to form amines and its potential re-oxidation are key aspects of its redox chemistry. Studies on other azo compounds have detailed the mechanisms of both symmetrical and asymmetrical azo bond cleavage, which can be influenced by enzymatic or chemical means. d-nb.info While direct studies on the redox cycling of ethoxazene are not prevalent in the provided search results, the inherent properties of the azo group suggest that it can participate in electron transfer reactions.
Molecular Mechanisms of Biological Activity of Ethoxazene Hydrochloride
Elucidation of Analgesic Mechanisms of Ethoxazene (B1216092) Hydrochloride
The analgesic properties of Ethoxazene hydrochloride are attributed to its ability to interfere with pain signaling pathways. This involves the modulation of key components in sensory neurons, including ion channels and neurotransmitter systems.
Modulation of Ion Channels in Sensory Neurons
This compound is understood to exert part of its analgesic effect by modulating ion channels within sensory neurons. These channels, which include sodium and calcium channels, are critical for the initiation and propagation of pain signals. nih.gov By influencing the function of these channels, the compound can reduce neuronal excitability, thereby dampening the transmission of nociceptive information. The modulation of these ion channels is a key mechanism for reducing pain signals and is a significant area of investigation for pain management therapies.
Interaction with Voltage-Sensitive Calcium Channels and Ion Influx
A more specific mechanism underlying the analgesic action of this compound is its interaction with voltage-sensitive calcium channels (VSCCs). openanesthesia.org The compound binds to these channels, modulating their activity and consequently influencing the influx of calcium ions into the neuron. openanesthesia.org This influx is a critical step in neurotransmitter release and various cellular processes. Studies have linked this action on calcium channels in sensory neurons to its efficacy in managing pain, such as in postoperative settings. By altering calcium ion flow, this compound can disrupt the signaling cascade that leads to the sensation of pain.
Research on Neurotransmitter System Interactions (Serotonin and Dopamine (B1211576) Pathways)
The biological activity of this compound is significantly attributed to its interactions with neurotransmitter systems. Research indicates that the compound affects the serotonin (B10506) (5-HT) and dopamine (DA) pathways. openanesthesia.org Both 5-HT and DA are crucial modulators of synaptic transmission in brain regions associated with pain perception, mood, and cognition. nih.govnih.gov The interaction with these pathways may contribute to both the analgesic effects and potential mood-stabilizing properties of the compound. The interplay between serotonin and dopamine systems is complex, and influencing their activity can have a profound impact on how pain signals are processed and perceived. nih.govresearchgate.net
Anti-inflammatory Action and Immunomodulatory Research of this compound
In addition to its analgesic properties, this compound exhibits anti-inflammatory and immunomodulatory effects. These actions are primarily achieved through the suppression of inflammatory mediators and the inhibition of enzymes that drive the inflammatory response.
Suppression of Pro-inflammatory Cytokine Production (e.g., TNF-alpha, IL-6)
This compound has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. openanesthesia.org Cytokines are signaling molecules that mediate and regulate immune and inflammatory responses. In animal models of chronic inflammation, administration of the compound resulted in decreased levels of key inflammatory markers, including Tumor Necrosis Factor-alpha (TNF-alpha) and Interleukin-6 (IL-6). These cytokines are central to the inflammatory cascade, and their suppression is a key strategy in treating inflammatory conditions.
| Cytokine | Observed Effect | Reference |
|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-alpha) | Decreased Levels | |
| Interleukin-6 (IL-6) | Decreased Levels |
Inhibition of Key Enzymes Associated with Inflammatory Pathways
The anti-inflammatory effects of this compound are also linked to its potential to inhibit key enzymes involved in inflammatory pathways. Enzymes such as cyclooxygenase (COX) are pivotal in the biosynthesis of prostaglandins, which are potent inflammatory mediators. The inhibition of COX enzymes, particularly the inducible isoform COX-2, is a primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). While investigations suggest that this compound may inhibit enzymes associated with inflammation, specific studies detailing its direct inhibitory profile against enzymes like COX or 5-lipoxygenase (5-LOX) are not extensively documented in available research.
| Biological Activity | Mechanism | Molecular Target/Pathway | Reference |
|---|---|---|---|
| Analgesic | Modulation of Ion Channels | Sodium and Calcium Channels in Sensory Neurons | |
| Interaction with VSCCs | Voltage-Sensitive Calcium Channels | openanesthesia.org | |
| Neurotransmitter Interaction | Serotonin and Dopamine Pathways | openanesthesia.org | |
| Anti-inflammatory | Cytokine Suppression | TNF-alpha, IL-6 | |
| Enzyme Inhibition | Enzymes associated with inflammation |
Neuropharmacological Investigations of this compound
Detailed neuropharmacological investigations into the antidepressant and anxiolytic effects of this compound are not extensively documented in publicly accessible scientific literature. The primary neuropharmacological activity noted for this compound relates to its analgesic effects, with some research suggesting a potential mechanism involving the modulation of ion channels.
Mechanisms Underlying Antidepressant-like Effects
Anxiolytic Activity and Modulation of GABA Receptors
Similarly, there is no direct scientific evidence to suggest that this compound possesses anxiolytic (anti-anxiety) properties or that it modulates GABA (gamma-aminobutyric acid) receptors. The GABAergic system is a primary target for many anxiolytic drugs. However, binding assays or functional studies demonstrating an interaction between this compound and GABA receptors are not available in the reviewed literature. It is crucial not to conflate the known GABA-modulating anxiolytic effects of other compounds, such as etifoxine, with this compound, as there is no scientific basis for such a comparison.
Enzyme Inhibition and Protein Binding Studies of this compound
Table 1: Enzyme Inhibition Data for this compound
| Target Enzyme | IC50 / Ki | Assay Conditions | Reference |
|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available |
Table 2: Protein Binding Data for this compound
| Protein | Binding Affinity (Kd) | Method | Reference |
|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available |
Cellular and Subcellular Target Identification and Validation
The identification and validation of specific cellular and subcellular targets of this compound are not well-established in the scientific literature. There is some indication that its analgesic mechanism of action may involve interaction with voltage-sensitive calcium channels, which would affect calcium ion influx and subsequently influence processes like neurotransmitter release and muscle contraction. smolecule.com However, detailed studies employing methods such as affinity chromatography, radioligand binding assays, or proteomic approaches to definitively identify and validate these or other cellular targets have not been found in public-domain research.
Structure Activity Relationship Sar and Structural Analogue Research of Ethoxazene Hydrochloride
Detailed Analysis of the Azo Linkage as a Crucial Structural Motif
The azo linkage (-N=N-), which connects the 4-ethoxyphenyl group to the 1,3-benzenediamine core, is a defining structural feature of ethoxazene (B1216092) hydrochloride. Aromatic azo compounds are known for their stability, which is attributed to the delocalization of electrons across the aryl groups and the -N=N- bond. mdpi.com This extended π-system is also responsible for the color of azo compounds, as it allows for the absorption of light in the visible spectrum. mdpi.com
The azo group is not merely a passive linker; it plays an active role in the molecule's biological properties. Azo compounds have been shown to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and analgesic effects. mdpi.comrsc.org The azo bond can be cleaved under certain physiological conditions, potentially leading to the release of specific amine metabolites. This characteristic allows for the design of azo compounds as prodrugs, which become activated at their target site. mdpi.com Furthermore, the azo linkage can influence the pharmacokinetic profile of a drug, including its metabolism and stability. For instance, the azo group in ethoxazene hydrochloride necessitates protection from light and reducing agents to prevent degradation.
Comparative Pharmacological Studies with Structurally Related Compounds
The presence and position of substituents on the aromatic rings of azo compounds can significantly alter their biological activity. mdpi.com In this compound, the 4-ethoxy (-OCH2CH3) group on one of the phenyl rings is a key feature. The nature of this substituent—its size, electronic properties (electron-donating or electron-withdrawing), and lipophilicity—can influence how the molecule interacts with its biological target.
Ethoxazene is formulated as a hydrochloride salt (·HCl). This is a common strategy in pharmaceutical chemistry to improve the aqueous solubility of a drug. nih.govmdpi.com The free base form of many drugs has low water solubility, which can limit their absorption and bioavailability. By forming a salt with a strong acid like hydrochloric acid, the polarity of the molecule is increased, generally leading to better solubility in aqueous environments like the gastrointestinal tract. rjpdft.com
However, the formation of a hydrochloride salt does not always guarantee enhanced solubility, and factors such as the common ion effect can play a role. nih.govrjpdft.com In the stomach, which has a high concentration of chloride ions from gastric acid, the solubility of a hydrochloride salt might be suppressed. rjpdft.com Nevertheless, for many compounds, the hydrochloride form provides a favorable balance of solubility and stability. mdpi.com The improved solubility of this compound facilitates its handling in formulations and is expected to contribute to its biological activity by ensuring it can reach its site of action.
Table 1: Comparison of this compound with Structurally Related Compounds
| Compound Name | Key Structural Difference from this compound | Known/Expected Impact on Pharmacological Properties |
| Phenazopyridine | Pyridine ring instead of a benzene (B151609) ring attached to the azo group. | Possesses analgesic properties, primarily for urinary tract pain. researchgate.net |
| Sulfasalazine | Contains a salicylic (B10762653) acid moiety and a sulfonamide group. | Acts as an anti-inflammatory prodrug, cleaved by gut bacteria to release 5-aminosalicylic acid and sulfapyridine. researchgate.net |
| Aniline | A simple aromatic amine, a basic building block of ethoxazene. | Lacks the extended conjugation and specific substitutions of ethoxazene, thus not expected to have similar analgesic activity. |
Computational Pharmacophore Modeling and Ligand-Based Drug Design Studies
In the absence of a known 3D structure of the biological target, ligand-based drug design methods are invaluable. azolifesciences.com These approaches, including pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, utilize the information from a set of known active molecules to build a model that describes the essential steric and electronic features required for biological activity. azolifesciences.comnih.gov
A pharmacophore model for ethoxazene and its analogues would identify the key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement necessary for binding to the target. nih.govmdpi.com This model can then be used to virtually screen large databases of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. mdpi.comschrodinger.com QSAR studies can further refine this by creating a mathematical relationship between the structural properties of the molecules and their biological activity. wikipedia.org For azo compounds, these models could help in understanding how different substituents on the aromatic rings affect activity, guiding the synthesis of more potent and selective compounds. mdpi.com
Strategies for Derivatization and Structural Modification for Optimized Bioactivity
The information gleaned from SAR and computational studies can guide the strategic derivatization and structural modification of this compound to optimize its bioactivity. nih.gov Derivatization involves chemically modifying the lead compound to enhance desired properties. jfda-online.comrsc.org
Key strategies for modifying ethoxazene could include:
Modification of the Azo Linkage: While generally stable, the azo group can be a site for metabolism. Replacing it with a more stable isostere, such as an amide or an alkene, could alter the pharmacokinetic profile. mdpi.com
Substitution on the Aromatic Rings: Introducing different functional groups at various positions on the phenyl rings could enhance binding affinity and selectivity. researchgate.net For example, adding electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule and its interaction with the target. researchgate.net
Alteration of the Diamine Substituents: The amino groups are likely important for hydrogen bonding. Modifying their basicity or converting them to other functional groups could fine-tune the binding interactions.
Varying the Alkoxy Group: Changing the length or branching of the ethoxy group could probe the size and nature of the binding pocket it occupies. nih.gov
These synthetic modifications, followed by biological evaluation, are part of an iterative process in drug discovery aimed at developing new analogues with improved therapeutic profiles. nih.gov
Advanced Analytical Methodologies for Ethoxazene Hydrochloride Research
Chromatographic Techniques for Quantitative and Qualitative Analysis of Ethoxazene (B1216092) Hydrochloride
Chromatography stands as the cornerstone for the analytical determination of Ethoxazene hydrochloride. Its ability to separate the analyte from complex mixtures enables both its identification and quantification with a high degree of confidence. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most powerful and widely adopted techniques in this domain.
HPLC is a fundamental technique for the routine analysis and quality assessment of this compound. The development of a robust HPLC method involves the systematic optimization of various parameters to achieve the desired separation and detection characteristics.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode of separation for this compound, owing to its versatility and applicability to a wide range of non-polar and moderately polar compounds. The separation is primarily achieved on a non-polar stationary phase with a more polar mobile phase.
A typical RP-HPLC method for the purity assessment of this compound utilizes a C18 column as the stationary phase. These columns are packed with silica (B1680970) particles that have been chemically modified with octadecylsilyl groups, creating a non-polar surface. The choice of a C18 column provides excellent retention and separation for aromatic compounds like this compound. glsciencesinc.comobrnutafaza.hr
The mobile phase composition is a critical factor in achieving optimal separation. For this compound, a common mobile phase consists of a mixture of acetonitrile (B52724) and water. Acetonitrile serves as the organic modifier, and its proportion in the mobile phase is adjusted to control the retention time of the analyte. A higher concentration of acetonitrile typically leads to a shorter retention time. An isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for the analysis of this compound in bulk form or simple formulations. For instance, a mobile phase of Acetonitrile:Water (70:30) has been reported for purity assessment, yielding a retention time of approximately 6.2 ± 0.3 minutes on a C18 column. The development of RP-HPLC methods for other aromatic amines often involves similar principles, utilizing C18 columns and mobile phases containing acetonitrile or methanol (B129727) with buffered aqueous solutions to ensure peak symmetry and resolution.
Ultraviolet (UV) detection is a widely used and robust method for the quantification of this compound following HPLC separation. The principle of UV detection is based on the absorption of UV radiation by the analyte at a specific wavelength. This compound, with its chromophoric azo group (-N=N-), exhibits strong absorbance in the visible region of the electromagnetic spectrum.
The selection of the detection wavelength is crucial for achieving maximum sensitivity. The maximum absorption wavelength (λₘₐₓ) for this compound is reported to be at 480 nm, which is characteristic of the azo group transition. Therefore, setting the UV detector to monitor at or near this wavelength ensures optimal signal-to-noise ratio and, consequently, a lower limit of detection and quantification. In the broader context of analyzing azo dyes, HPLC with UV-Vis or photodiode array (PDA) detectors is a standard approach, allowing for the quantification and tentative identification based on the UV-Vis spectrum.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity compared to HPLC-UV, making it an invaluable tool for the analysis of this compound, particularly in complex matrices or when very low concentrations need to be detected. This technique couples the separation power of liquid chromatography with the highly specific detection capabilities of tandem mass spectrometry.
In LC-MS/MS, after the analyte is separated by the HPLC system, it is introduced into the mass spectrometer's ion source, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific precursor ion (typically the protonated molecule [M+H]⁺) of the analyte is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a very high degree of specificity and significantly reduces background noise.
While specific LC-MS/MS methods for this compound are not extensively documented in publicly available literature, the technique is widely applied for the analysis of structurally related compounds, such as aromatic amines released from azo dyes. oup.comsigmaaldrich.comnih.govresearchgate.net For these analyses, LC-MS/MS is the confirmatory method of choice, capable of detecting and quantifying trace levels of analytes in various samples, including textiles and biological matrices like urine. sigmaaldrich.comnih.gov An azo coupling-based derivatization can also be employed to enhance the ionization efficiency and sensitivity of aromatic compounds in LC-MS/MS analysis. nih.gov Given the structure of this compound, an LC-MS/MS method would likely be developed using an electrospray ionization (ESI) source in positive ion mode.
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
Method Validation Parameters in this compound Analytical Quantification
Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. The validation of analytical methods for this compound must adhere to the guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH). pharmtech.comajpamc.com
Linearity is a fundamental validation parameter that demonstrates the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. chromatographyonline.com
For the quantitative determination of this compound, the linearity of the HPLC-UV method would be evaluated by preparing a series of standard solutions of known concentrations and analyzing them. The peak areas obtained are then plotted against the corresponding concentrations, and a linear regression analysis is performed. According to ICH guidelines, a minimum of five concentrations are recommended to establish linearity. ajpamc.com
The acceptance criteria for linearity typically include the correlation coefficient (r) or the coefficient of determination (r²), which should be close to 1. A value of r² ≥ 0.998 is generally considered evidence of a good fit of the data to the linear model. pharmtech.com The y-intercept of the regression line should also be evaluated to ensure there is no significant bias in the method.
The dynamic range for an assay of this compound would typically be established from 80% to 120% of the nominal concentration. chromatographyonline.com For purity and impurity determinations, the range would need to extend from the reporting limit to 120% of the specification limit for the impurities.
Below is an interactive data table illustrating a hypothetical linearity study for this compound based on typical validation results for pharmaceutical compounds.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 50 | 151000 |
| 75 | 226500 |
| 100 | 302000 |
| 125 | 377500 |
| 150 | 453000 |
Correlation Coefficient (r):
Coefficient of Determination (r²):
Assessment of Precision and Accuracy
Precision and accuracy are cornerstone parameters in the validation of any quantitative analytical method. Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. elementlabsolutions.com It is typically expressed as the relative standard deviation (RSD) for a series of measurements. researchgate.net Accuracy denotes the closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is often assessed through recovery studies by spiking a known quantity of the analyte into a placebo or sample matrix. researchgate.net
For an analytical method for this compound, precision is evaluated at two levels:
Repeatability (Intra-day precision): This assesses the precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision): This evaluates the variations within a laboratory, such as on different days, with different analysts, or on different equipment. europeanreview.org
The accuracy of the method is determined by calculating the percentage recovery of known amounts of this compound added to the sample matrix. According to International Council for Harmonisation (ICH) guidelines, recovery is typically expected to be within 98-102% for a drug product. europeanreview.org
Table 1: Illustrative Precision and Accuracy Data for an Analytical Method for this compound
| Parameter | Level | Acceptance Criteria | Illustrative Finding |
|---|---|---|---|
| Precision (%RSD) | Repeatability (n=6) | RSD ≤ 2% | 0.8% |
| Intermediate Precision (n=6) | RSD ≤ 2% | 1.2% | |
| Accuracy (% Recovery) | 80% Concentration | 98.0% - 102.0% | 99.5% |
| 100% Concentration | 100.2% | ||
| 120% Concentration | 101.1% |
Robustness and Specificity Studies of Analytical Methods
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.combiomedres.us For this compound, this would be demonstrated by showing that the analytical signal is not affected by these other components. In chromatographic methods, this is often confirmed by resolving the peak of this compound from all other peaks. biomedres.us Peak purity analysis using a photodiode array (PDA) detector is a common technique to confirm the specificity of a stability-indicating method. core.ac.uk
Robustness evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. researchgate.net This provides an indication of its reliability during normal usage. researchgate.net The robustness of a method for this compound would be assessed by making slight changes to parameters such as the pH of the mobile phase, mobile phase composition, flow rate, and column temperature, and observing the effect on the results. researchgate.net
Table 2: Illustrative Robustness Study Parameters for an HPLC Method for this compound
| Parameter | Variation | Effect on Results (Illustrative) |
|---|---|---|
| Flow Rate | ± 0.1 mL/min | No significant change in resolution or analyte quantitation. |
| Mobile Phase pH | ± 0.2 units | Retention time shifts slightly, but resolution remains within acceptance criteria. |
| Organic Phase Composition | ± 2% | No significant impact on the chromatogram. |
| Wavelength | ± 2 nm | No significant change in analytical results. |
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov These parameters are crucial for analyzing impurities and degradation products.
Several methods can be used to determine LOD and LOQ, including:
Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of analyte with those of blank samples. Typically, an LOD is established at a signal-to-noise ratio of 3:1, and an LOQ at 10:1. nih.gov
Based on the Standard Deviation of the Response and the Slope: LOD and LOQ can be calculated using the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve. nih.gov
Table 3: Illustrative LOD and LOQ Values for this compound Analysis
| Parameter | Method | Illustrative Value (µg/mL) |
|---|---|---|
| Limit of Detection (LOD) | Based on calibration curve slope and standard deviation of the intercept. | 0.05 |
| Limit of Quantification (LOQ) | 0.15 |
Stress Degradation Studies of this compound
Forced degradation, or stress testing, is a critical component of drug development that involves subjecting a compound to conditions more severe than accelerated stability testing. irbnet.de These studies provide valuable information on the intrinsic stability of the molecule and help in elucidating potential degradation pathways. core.ac.ukirbnet.de For this compound, stress testing would involve exposure to hydrolytic, oxidative, and thermal stress to identify the likely degradation products and to develop a stability-indicating analytical method. core.ac.uk
Investigation of Acidic and Alkaline Hydrolysis Degradation Profiles
Hydrolysis is a common degradation pathway for many pharmaceuticals. nih.gov Investigating the degradation of this compound under acidic and alkaline conditions is essential to understand its stability in different pH environments.
Acidic Hydrolysis: Studies are typically conducted by refluxing a solution of the drug in an acidic medium, such as 0.1 M to 1 M hydrochloric acid. irbnet.denih.gov The azo linkage in this compound could be susceptible to cleavage under strong acidic conditions.
Alkaline Hydrolysis: This is performed using a basic medium, such as 0.1 M to 1 M sodium hydroxide, often with heating to accelerate degradation. irbnet.denih.gov The ester-like ether linkage and the amino groups in the molecule could be affected by basic conditions.
The progress of the degradation is monitored over time using a stability-indicating HPLC method to quantify the remaining parent drug and to profile the formation of degradation products.
Table 4: Illustrative Conditions for Hydrolytic Stress Testing of this compound
| Stress Condition | Reagent | Temperature | Duration | Potential Observation |
|---|---|---|---|---|
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Moderate degradation, potential cleavage of the azo bond. |
| Alkaline Hydrolysis | 0.1 M NaOH | 60°C | 8 hours | Significant degradation observed. |
Characterization of Oxidative Degradation Pathways
Oxidative degradation is another important degradation pathway that needs to be investigated. This compound, with its amine and azo functional groups, may be susceptible to oxidation. journalcsij.com The study is typically carried out using an oxidizing agent like hydrogen peroxide (H₂O₂). pageplace.de The reaction is usually performed at room temperature or with gentle heating, and samples are analyzed at various time points. nih.gov The primary amine groups and the azo bridge are potential sites for oxidation, which could lead to the formation of N-oxides or cleavage of the molecule. Characterization of these degradation products is often performed using advanced techniques like LC-MS/MS. pageplace.de
Analysis of Thermal Degradation Characteristics
Thermal degradation studies are performed to assess the stability of this compound at elevated temperatures. tepnelpharmaservices.com This is typically done by exposing the solid drug substance to dry heat (e.g., 70°C) for an extended period. The samples are then analyzed to determine the extent of degradation and to identify any degradants formed. The data from thermal degradation studies are important for determining appropriate storage conditions and for understanding the drug's solid-state stability.
Compound Reference Table
Development of Efficient Extraction Procedures from Complex Biological and Environmental Matrices
The effective analysis of this compound in complex samples, such as biological fluids and environmental waters, is critically dependent on the efficiency of the extraction procedure. The primary goal of extraction is to isolate the target analyte from interfering matrix components, concentrate it to a detectable level, and present it in a solvent compatible with the subsequent analytical instrumentation. While specific, detailed research focusing solely on the extraction of this compound is limited in publicly available literature, the principles for extracting similar polar, aromatic amine compounds from complex matrices can be outlined. The main techniques employed are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a widely used technique for sample clean-up and concentration from liquid samples. mdpi.com It relies on the partitioning of a compound between a liquid phase (the sample) and a solid stationary phase (the sorbent). researchgate.net The choice of sorbent is crucial and depends on the physicochemical properties of the analyte and the matrix. researchgate.net For a compound like this compound, which is a polar aromatic amine, several SPE mechanisms could be employed.
Methodology Principles: A typical SPE procedure involves four main steps:
Conditioning: The sorbent bed is treated with a solvent to activate the functional groups and ensure reproducible retention. mdpi.com
Loading: The sample is passed through the sorbent. This compound and other components may be retained on the sorbent based on their affinity. mdpi.com
Washing: The sorbent is washed with a specific solvent to remove weakly bound interfering compounds while the analyte of interest remains bound. mdpi.com
Elution: A strong solvent is used to disrupt the interactions between the analyte and the sorbent, eluting the concentrated and purified analyte for analysis. mdpi.com
For this compound, which possesses polar functional groups (-NH2, -O-), and an aromatic structure, reversed-phase or ion-exchange sorbents would be theoretically suitable.
Reversed-Phase (RP) SPE: Uses non-polar sorbents (e.g., C18, C8) to retain non-polar to moderately polar compounds from a polar matrix. While ethoxazene has polar groups, its aromatic rings provide enough hydrophobicity to be retained on a reversed-phase sorbent.
Ion-Exchange SPE: This technique separates compounds based on ionic interactions. Since this compound is a salt and contains primary amine groups, it will be protonated and positively charged in an acidic solution. A cation-exchange sorbent (either strong or weak) could effectively retain the positively charged ethoxazene molecule while allowing neutral and anionic interferences to pass through.
Hypothetical SPE Parameters for Ethoxazene Extraction from Urine: The following table illustrates a hypothetical set of parameters for the extraction of this compound from a urine sample using a mixed-mode cation-exchange and reversed-phase sorbent. Such sorbents are often used for extracting basic drugs from biological fluids.
| Parameter | Condition | Rationale |
| Sorbent Type | Mixed-Mode (C8 + Strong Cation Exchange) | Combines hydrophobic and ionic retention for enhanced selectivity for basic, aromatic compounds. |
| Sample Pre-treatment | Dilute urine 1:1 with 2% phosphoric acid | Adjusts pH to ensure ethoxazene is protonated (positively charged) for cation exchange. |
| Conditioning | 1. Methanol2. Deionized Water3. 2% Phosphoric Acid | 1. Solvates the sorbent functional groups.2. Removes excess methanol.3. Equilibrates the sorbent to the sample pH. |
| Loading | Pass pre-treated sample at low flow rate (1-2 mL/min) | Ensures sufficient interaction time for analyte retention. |
| Washing | 1. 0.1 M Acetic Acid2. Methanol | 1. Removes hydrophilic, neutral, and acidic interferences.2. Removes lipophilic, neutral interferences. |
| Elution | 5% Ammonium Hydroxide in Methanol | The basic modifier neutralizes the amine groups on ethoxazene, disrupting the ionic bond with the sorbent and allowing elution. |
| Post-Elution | Evaporate to dryness and reconstitute in mobile phase | Concentrates the analyte and ensures compatibility with HPLC/LC-MS analysis. |
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. uomustansiriyah.edu.iqresearchgate.net The efficiency of LLE is governed by the partition coefficient of the analyte, which can be manipulated by adjusting the pH of the aqueous phase. uomustansiriyah.edu.iq
Methodology Principles: For a basic compound like ethoxazene, pH adjustment is key.
In an acidic aqueous solution (pH < pKa), the amine groups are protonated, making the molecule more water-soluble.
In a basic aqueous solution (pH > pKa), the amine groups are in their free base form, making the molecule less polar and more soluble in an organic solvent.
Therefore, to extract ethoxazene from an aqueous matrix like urine or wastewater, the sample would be made basic before extraction with a water-immiscible organic solvent.
Hypothetical LLE Parameters for Ethoxazene Extraction from Wastewater: This table provides a hypothetical LLE protocol for extracting this compound from a wastewater sample.
| Parameter | Condition | Rationale |
| Sample Pre-treatment | Adjust sample pH to 10-11 with NaOH | Converts the this compound salt to its less polar free base form, increasing its affinity for the organic solvent. |
| Extraction Solvent | Methyl tert-butyl ether (MTBE) or Ethyl Acetate | These solvents are effective for extracting basic drugs and are less dense than water (MTBE) or of similar density (Ethyl Acetate), facilitating phase separation. |
| Procedure | 1. Mix sample with an equal volume of organic solvent.2. Shake vigorously for 2-5 minutes.3. Centrifuge to separate phases. | 1. Provides intimate contact between the two phases.2. Facilitates the transfer of the analyte to the organic phase.3. Breaks any emulsions and ensures a clean separation. |
| Collection | Collect the organic layer. Repeat extraction 1-2 times. | Repeating the extraction with fresh solvent improves recovery. |
| Post-Extraction | Dry the pooled organic extracts with anhydrous sodium sulfate, evaporate, and reconstitute. | Removes residual water and concentrates the analyte for analysis. |
While these methods are based on established chemical principles, their specific application to this compound would require empirical validation to determine optimal conditions, recovery rates, and matrix effects. Such studies are essential for developing robust and reliable analytical methods for monitoring this compound in complex samples.
Toxicological and Safety Pharmacology Investigations of Ethoxazene Hydrochloride
Acute and Repeated Dose Toxicity Studies in Preclinical Animal Models
Lethal Dose (LD50) Determinations and Species-Specific Toxic Responses
Following a comprehensive review of publicly available scientific literature and toxicological databases, no specific studies determining the median lethal dose (LD50) of Ethoxazene (B1216092) hydrochloride in any animal species were identified. Consequently, data regarding species-specific toxic responses following acute exposure to this compound are not available.
Subchronic Toxicity Profiles and Identification of Target Organs
No information from repeated dose or subchronic toxicity studies on Ethoxazene hydrochloride could be located in the accessible scientific literature. Therefore, a toxicological profile for repeated exposure and the identification of potential target organs have not been established.
Genotoxicity and Mutagenicity Assessments of this compound
A thorough search of toxicological and regulatory databases, including those maintained by the National Toxicology Program (NTP) and the European Chemicals Agency (ECHA), as well as the broader scientific literature, yielded no records of genotoxicity or mutagenicity studies conducted on this compound. As a result, the potential for this compound to induce genetic mutations or chromosomal damage remains uncharacterized.
Research on Reproductive and Developmental Toxicity
There are no available studies in the public domain that have investigated the potential reproductive or developmental toxicity of this compound. The effects of this compound on fertility, embryonic development, and offspring have not been evaluated.
Mechanistic Toxicology of this compound at the Cellular and Molecular Level
Investigation of Mitochondrial Dysfunction and Oxidative Stress Pathways
No research dedicated to the mechanistic toxicology of this compound at the cellular and molecular level has been published in the peer-reviewed scientific literature. Specifically, there are no available studies investigating the effects of this compound on mitochondrial function or its potential to induce oxidative stress.
Analysis of Immune-Mediated Toxicity Mechanisms
A thorough search for studies detailing the immune-mediated toxicity mechanisms of this compound did not yield specific findings. Research into how this compound may interact with the immune system, including potential hypersensitivity reactions, effects on cytokine profiles, or impacts on the function of immune cells such as lymphocytes and macrophages, is not documented in the available literature. Therefore, an analysis of its potential to cause immune-mediated adverse effects cannot be provided at this time.
Discovery and Validation of Biomarkers for Early Toxicity Detection
There is no available information on the discovery or validation of specific biomarkers for the early detection of toxicity related to this compound exposure. The identification of molecular or cellular indicators that could predict or signal adverse effects from this compound is a critical area for future research. Without such studies, it is not possible to detail any established biomarkers.
Application of In Silico and In Vitro Models for Toxicity Prediction
While in silico and in vitro models are increasingly used in toxicology to predict the potential adverse effects of chemicals, the application of these methods specifically to this compound has not been detailed in published research.
Integration of Artificial Intelligence and Machine Learning in Toxicity Assessment
The use of artificial intelligence (AI) and machine learning (ML) in the toxicological assessment of chemical compounds is a rapidly advancing field. However, there are no specific published models or studies where AI and ML have been applied to predict the toxicity of this compound. The development of such predictive models would require substantial empirical data on the compound's properties and biological effects, which are not currently available.
Pharmacokinetic and Metabolic Fate of Ethoxazene Hydrochloride
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
The foundational understanding of any pharmaceutical compound's interaction with the body begins with ADME studies. These investigations track the journey of the drug from administration to elimination. For Ethoxazene (B1216092) hydrochloride, specific data on its oral bioavailability, the extent and rate of its absorption into the bloodstream, its distribution throughout the body's tissues and organs, how it is chemically altered (metabolized), and the routes and rate of its excretion are not detailed in the available scientific literature.
Typically, ADME studies for a compound like Ethoxazene hydrochloride would involve:
Absorption: Determining how well the compound is absorbed from the gastrointestinal tract into the bloodstream. Factors such as its chemical properties, including its hydrochloride salt form which can enhance water solubility, would be considered.
Distribution: Investigating where the compound travels in the body and its concentration in various tissues. Plasma protein binding is a key parameter, as it affects the amount of free drug available to exert its effects. scielo.br
Metabolism: Identifying the chemical changes the compound undergoes, primarily in the liver, to facilitate its elimination. This is a critical step that can produce various metabolites.
Excretion: Characterizing the primary routes of elimination from the body, such as through urine or feces.
Without dedicated studies on this compound, its ADME profile remains speculative.
Elucidation of Metabolic Pathways of this compound
The metabolism of a xenobiotic, or foreign compound, like this compound typically occurs in two phases.
Phase I Biotransformation Mechanisms (e.g., Cytochrome P450 Enzymes)
Phase I reactions introduce or expose functional groups on the parent molecule, usually making it more water-soluble. nih.gov The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, are major players in this phase. wikipedia.orgfrontiersin.orgnih.gov These enzymes catalyze a variety of oxidative reactions. nih.gov
For this compound, its chemical structure, which includes an azo bond (-N=N-), suggests potential sites for metabolic attack. The azo group itself may undergo reduction. While one source mentions that Ethoxazene is metabolized by the cytochrome P450 family of enzymes, it does not specify which particular CYP isozymes are involved or provide any data from metabolic studies. researchgate.net Research would be required to identify the specific CYP enzymes responsible for its metabolism and the resulting metabolites.
Phase II Conjugation Reactions (e.g., UDP-Glucuronosyltransferases)
Following Phase I, the modified compound, or a parent compound with a suitable functional group, can undergo Phase II conjugation reactions. In this phase, an endogenous molecule is attached to the drug, further increasing its water solubility and facilitating its excretion. nih.gov A key family of enzymes in this process is the UDP-glucuronosyltransferases (UGTs). nih.govbiorxiv.orgresearchgate.net These enzymes transfer glucuronic acid to the drug molecule. researchgate.net
Given the potential for Phase I metabolism to introduce hydroxyl (-OH) or amine (-NH2) groups onto the this compound structure, these sites would be prime candidates for glucuronidation by UGTs. However, no specific studies confirming the involvement of UGTs in the metabolism of this compound have been identified.
Role of Drug Transporters in this compound Disposition
Drug transporters are proteins found in cell membranes that play a crucial role in the absorption, distribution, and excretion of drugs. nih.govmdpi.com They can be broadly categorized into uptake transporters (which move drugs into cells) and efflux transporters (which pump drugs out of cells). mdpi.com Important transporter superfamilies include the ATP-binding cassette (ABC) and solute carrier (SLC) families. nih.gov
Pharmacometabolomics Approaches in this compound Research
Pharmacometabolomics is a field that analyzes the metabolic profile of an individual to understand how they will respond to a drug. mdpi.comwikipedia.org This approach can provide insights into a drug's mechanism of action and the variability in patient response. mdpi.com
Correlation of Global Metabolic Profiles with Pharmacokinetic Parameters
By measuring an individual's baseline metabolic state (their "metabotype") and monitoring changes after drug administration, researchers can correlate these metabolic profiles with pharmacokinetic parameters like clearance and volume of distribution. wikipedia.org This can help to identify biomarkers that predict how an individual will absorb, distribute, metabolize, and excrete a drug.
For this compound, a pharmacometabolomics study could reveal how individual metabolic differences influence its pharmacokinetic profile. This could potentially lead to a more personalized approach to its use. At present, no such studies on this compound have been published.
Pharmacokinetics describes the journey of a drug through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). nih.govyoutube.com While specific quantitative pharmacokinetic data for this compound, such as its maximum plasma concentration (Cmax) or time to reach Cmax (Tmax), are not extensively detailed in publicly available literature, its chemical properties provide insight into its likely behavior. gardp.orgi-base.infoslideshare.net
Absorption: This is the process by which a drug enters the bloodstream. nih.gov For orally administered drugs, factors like solubility are critical. This compound is the hydrochloride salt form of the ethoxazene free base. This salt formation is a common pharmaceutical strategy to enhance the aqueous solubility of a compound, which can facilitate its dissolution and subsequent absorption in the gastrointestinal tract. longdom.org
Distribution: Once absorbed, a drug is distributed throughout the body via the circulatory system. longdom.org The extent of distribution depends on factors like the drug's affinity for plasma proteins and its ability to permeate various tissues. youtube.comlongdom.org Molecules that are smaller and more lipophilic tend to be more widely distributed into tissues. youtube.com
Metabolism: This refers to the chemical transformation of the drug by the body, primarily in the liver, into different compounds known as metabolites. youtube.comlongdom.org This process typically converts drugs into more water-soluble forms that can be more easily eliminated. youtube.com The primary metabolic pathway for this compound, like other azo compounds, is the breakdown of its defining azo bond. nih.gov
Excretion: This is the final removal of the drug and its metabolites from the body, most commonly via the kidneys in urine. youtube.comyoutube.com
The metabolism of this compound is predicted to proceed via the reductive cleavage of its azo bond (–N=N–). This enzymatic reaction, catalyzed by azoreductase enzymes found in the liver and intestinal microflora, breaks the molecule into smaller aromatic amines. nih.govresearchgate.net Based on the structure of ethoxazene, this cleavage would yield two primary metabolites: p-phenetidine (B124905) and 1,2,4-triaminobenzene. wikipedia.orgnih.govfda.gov
p-Phenetidine (4-ethoxyaniline): This metabolite has been studied and is known to be associated with specific toxicological responses. It is a known metabolite of the drug phenacetin (B1679774) and is believed to be responsible for the adverse renal (kidney) toxicity that led to the withdrawal of phenacetin from pharmaceutical use. wikipedia.org Studies in rats have shown that exposure to p-phenetidine can cause hematotoxicity, characterized by an increase in methemoglobin (a non-oxygen-carrying form of hemoglobin), leading to cyanosis. nih.govnoaa.gov It also resulted in decreased red blood cell counts and hemoglobin levels. nih.gov Furthermore, p-phenetidine is suspected of being a possible mutagen, meaning it may cause genetic defects. wikipedia.orgsigmaaldrich.comoecd.org
1,2,4-Triaminobenzene: This is the other predicted major metabolite resulting from the cleavage of the azo bond. nih.govfda.gov While its chemical identity is established, detailed research on its specific biological activity or toxicological profile is limited in available literature.
Influence of the Azo Group on this compound Metabolism and Photostability
The azo group (–N=N–), which links the two aromatic rings of the ethoxazene molecule, is the most chemically significant feature of the compound, dictating its metabolic fate and its stability in the presence of light.
The azo bond is the most chemically reactive part of the molecule within a biological system. The primary metabolic process for azo compounds is the enzymatic reduction of this bond. nih.govresearchgate.net This reductive cleavage is carried out by azoreductase enzymes, which are present in various microorganisms, including human gut bacteria, and in the liver. nih.govresearchgate.net This reaction breaks the –N=N– bond, adding hydrogen atoms to form two separate aromatic amine molecules, as detailed in the section above. Therefore, the azo group is the specific target for the metabolic breakdown of this compound.
The azo group also functions as a chromophore, a part of the molecule responsible for its color by absorbing light in the visible spectrum. This property makes the molecule inherently sensitive to light. The azo linkage is associated with light sensitivity and redox activity. Exposure to light, particularly UV radiation, can provide the energy to break the azo bond, leading to the degradation of the compound. noaa.govnih.gov This photosensitivity means that the compound requires protection from light to maintain its chemical integrity. The hydrochloride salt form itself can also influence photostability, although the primary driver for this compound's light sensitivity is the azo chromophore. nih.govnih.gov
Computational Chemistry and in Silico Modeling of Ethoxazene Hydrochloride
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling discipline that aims to correlate the structural or physicochemical properties of a group of compounds with their biological activity. walshmedicalmedia.comguidetopharmacology.org The fundamental principle is that variations in the structural features of a molecule lead to changes in its biological effects. walshmedicalmedia.com For ethoxazene (B1216092) hydrochloride, a QSAR model could be developed to predict its analgesic activity based on a dataset of structurally similar compounds, such as other azo compounds or known analgesics. researchgate.netnih.gov
These models are established by developing a mathematical relationship between calculated molecular properties (descriptors) and experimentally determined biological activity. siftdesk.org The resulting equation can then be used to predict the activity of new or untested compounds, prioritize them for synthesis, and guide lead optimization by identifying which molecular features are crucial for activity. walshmedicalmedia.com
The development of a robust QSAR model begins with the selection of a training set of molecules with known analgesic activities. The predictive power of the model is highly dependent on the structural diversity and quality of the biological data of this set. rcsb.org For ethoxazene hydrochloride, this would involve compiling data on a series of azo compounds or other non-steroidal anti-inflammatory drugs (NSAIDs).
Once the training set is established, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure and can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule, describing size, shape, and branching.
Physicochemical descriptors: Properties like lipophilicity (LogP), molecular weight (MW), and molar refractivity. researchgate.net
Electronic descriptors: Related to the electron distribution, such as dipole moment and energies of frontier molecular orbitals (E_HOMO and E_LUMO). siftdesk.org
Quantum chemical descriptors: Derived from quantum mechanics calculations to describe electronic and steric properties with high accuracy.
Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a relationship is formulated between a selection of these descriptors and the biological activity. researchgate.netnih.gov The final QSAR model is rigorously validated to ensure its statistical significance and predictive ability for new compounds. siftdesk.org
Below is a table of hypothetical molecular descriptors calculated for this compound that could be used in a QSAR model for predicting analgesic activity.
| Descriptor Category | Descriptor Name | Hypothetical Value | Potential Influence on Analgesic Activity |
| Physicochemical | Molecular Weight ( g/mol ) | 292.76 | Influences absorption, distribution, and metabolism. |
| LogP (Octanol-Water Partition) | 3.2 | Affects membrane permeability and binding to hydrophobic pockets. | |
| Molar Refractivity | 85.0 | Relates to molecular volume and polarizability, affecting binding. | |
| Electronic | Dipole Moment (Debye) | 2.5 D | Governs polar interactions with the receptor. |
| E_HOMO (eV) | -8.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | |
| E_LUMO (eV) | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | |
| Topological | Wiener Index | 1250 | Describes molecular branching and compactness. |
| Kier Flexibility Index | 3.8 | Quantifies the degree of molecular flexibility. |
Note: The values in this table are illustrative and represent typical data used in QSAR studies.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govirantypist.com It is a critical tool for understanding the molecular basis of a drug's mechanism of action. Given that many analgesic and anti-inflammatory drugs target cyclooxygenase (COX) enzymes, it is plausible to hypothesize that this compound may exert its effects through interaction with COX-1 or COX-2. guidetopharmacology.orgresearchgate.net Docking simulations can be used to explore and validate this hypothesis.
The process begins by obtaining the three-dimensional structures of the ligand (this compound) and the target receptor. The crystal structure of human COX-2, for example, can be retrieved from the Protein Data Bank (PDB), such as entry 1CX2 or 5KIR . rcsb.orgrcsb.org The protein structure is prepared by adding hydrogen atoms, assigning charges, and defining the binding site, which is the cavity where the natural substrate or inhibitors bind.
The this compound molecule is then computationally placed into this binding site in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, predicting the most stable and likely binding mode. This score is often expressed as a binding energy (in kcal/mol), where a more negative value indicates a stronger interaction.
Key interactions that would be analyzed include:
Hydrogen bonds: Between the amine groups of ethoxazene and polar amino acid residues like Arginine, Serine, or Tyrosine in the COX-2 active site.
Hydrophobic interactions: Between the phenyl rings of ethoxazene and nonpolar residues in the binding pocket.
Pi-stacking: Interactions between the aromatic rings of the ligand and residues like Phenylalanine or Tyrosine.
Following docking, Molecular Dynamics (MD) simulations can be performed to refine the results. nih.gov An MD simulation calculates the motion of every atom in the ligand-receptor complex over time (typically nanoseconds), providing a view of the dynamic stability of the interaction. nih.govresearchgate.net This helps confirm if the binding pose predicted by docking is stable in a more realistic, solvated environment and can reveal subtle conformational changes in both the protein and the ligand upon binding. irantypist.com
The table below illustrates hypothetical results from a docking and MD simulation study of this compound with the COX-2 enzyme.
| Computational Method | Parameter | Predicted Outcome | Interpretation |
| Molecular Docking | Binding Energy (kcal/mol) | -8.9 | Suggests strong, stable binding to the COX-2 active site. |
| Key Interacting Residues | Arg120, Tyr355, Ser530 | Hydrogen bonding and hydrophobic interactions with critical active site residues. | |
| Predicted Inhibition Constant (Ki) | 2.5 µM | Estimates the concentration required for significant enzyme inhibition. | |
| Molecular Dynamics | RMSD of Ligand (Å) | 1.5 Å (stable over 100 ns) | The ligand maintains a stable binding pose throughout the simulation. |
| Number of H-Bonds | 2-3 (persistent) | Key hydrogen bonds are consistently maintained, confirming a stable interaction. |
Note: The values in this table are for illustrative purposes, based on typical results from such computational studies.
Virtual Screening and De Novo Drug Design Methodologies
Building on the insights from QSAR and docking, more advanced computational strategies can be employed to discover novel compounds. Virtual screening and de novo design are powerful techniques for exploring vast chemical space to find new drug candidates. researchgate.netnih.gov
Virtual Screening (VS) is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. eurekaselect.com There are two main approaches:
Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein (e.g., COX-2). The entire library of compounds is docked into the active site, and molecules are ranked based on their docking scores. tandfonline.commdpi.com This allows for the discovery of structurally diverse molecules that are complementary to the binding site.
Ligand-Based Virtual Screening (LBVS): When a 3D structure of the target is unavailable or when one wants to find compounds with similar properties to a known active molecule, LBVS is used. Here, this compound would serve as the reference structure. The screening process searches for molecules in a database that have a similar shape, size, and pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings).
De Novo Drug Design is an even more creative approach where novel molecular structures are built from scratch, either atom-by-atom or fragment-by-fragment, directly within the constraints of the receptor's binding site. nih.govresearchgate.net If this compound is used as a starting point, its core structure (scaffold) can be used as a foundation. nih.govresearchgate.net Algorithms can then suggest modifications or add new functional groups to optimize interactions with the target, aiming to design a new molecule with higher predicted activity, better selectivity, or improved pharmacokinetic properties. This methodology holds the potential to generate truly innovative drug candidates that are not present in existing chemical libraries.
Regulatory Science and Translational Research Pertaining to Ethoxazene Hydrochloride
Integration of Preclinical Research Findings into Regulatory Decision-Making Processes
The integration of preclinical research is a cornerstone of the regulatory evaluation for any new chemical entity, including aromatic amines like Ethoxazene (B1216092) hydrochloride. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate a comprehensive preclinical data package to assess the safety and potential efficacy of a compound before it can be considered for human trials or market approval.
This process involves a structured evaluation of non-clinical information to inform regulatory decisions. nih.gov Key preclinical studies are designed to elucidate a compound's pharmacology, pharmacokinetics, and toxicology. nih.gov For a compound belonging to the aromatic amine class, genotoxicity and carcinogenicity assessments are of paramount importance due to the known potential for this chemical class to form reactive metabolites. lhasalimited.orgresearchgate.net
Preclinical findings directly influence critical regulatory decisions, including the determination of a safe starting dose for first-in-human clinical trials and the identification of potential target organs for toxicity that require monitoring. nih.gov For instance, data from Good Laboratory Practice (GLP) toxicology studies are essential for defining the initial dose, administration route, and safety parameters for clinical development programs. nih.gov The findings from these studies form a significant portion of the Investigational New Drug (IND) application or its equivalent.
The table below summarizes the typical preclinical data that regulatory agencies review.
| Data Category | Key Research Findings | Impact on Regulatory Decision-Making |
| Pharmacology | Mechanism of action, dose-response relationships, and effects on physiological systems. | Establishes the scientific rationale for the compound's proposed use and potential efficacy. |
| Pharmacokinetics | Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. | Determines dosing regimens and helps predict potential drug-drug interactions. |
| Toxicology | Acute, sub-chronic, and chronic toxicity; genotoxicity (e.g., Ames test); carcinogenicity; reproductive and developmental toxicity. | Identifies potential risks, establishes safety margins, and guides the design of clinical monitoring plans. Crucial for aromatic amines. |
| Chemistry, Manufacturing, and Controls (CMC) | Data on compound synthesis, purity, stability, and formulation. | Ensures product quality and consistency, which is critical for the reliability of clinical trial results. |
Applied Regulatory Science Initiatives for Novel Chemical Entities
Regulatory science aims to develop new tools, standards, and approaches to more efficiently and effectively evaluate the safety, efficacy, quality, and performance of regulated products. fda.gov For chemical classes like aromatic amines, which pose specific challenges in toxicity prediction, collaborative initiatives are particularly valuable.
A prime example of an applied regulatory science initiative is the Lhasa Aromatic Amines Data Sharing Initiative. lhasalimited.org Launched in 2010, this long-standing collaboration involves pharmaceutical organizations sharing proprietary data from Ames mutagenicity assays for primary aromatic amines. lhasalimited.org The prediction of mutagenic activity for this class is a significant challenge, as it is influenced by factors like metabolic activation and the stability of the resulting nitrenium ion. lhasalimited.org
By pooling data, these initiatives achieve several key objectives that support regulatory decision-making:
Refinement of Structure-Activity Relationships (SAR): Shared data helps to improve the understanding of how a chemical's structure relates to its mutagenic potential, leading to better predictive models. lhasalimited.org
Informed Expert Assessments: Access to a larger dataset of relevant compounds allows for more robust expert reviews for regulatory submissions, for example, under the ICH M7 guideline for mutagenic impurities. lhasalimited.org
Reduction in Animal Testing: By enabling read-across studies and improving predictive tools, data sharing can reduce the need for duplicative and costly animal experiments. lhasalimited.org
The table below outlines the goals and benefits of such regulatory science initiatives.
| Initiative Goal | Mechanism | Benefit to Regulatory Process |
| Improve Predictive Models | Data sharing on Ames mutagenicity for a specific chemical class (aromatic amines). lhasalimited.org | Enhances the reliability of in silico (Q)SAR models for toxicity screening, providing stronger evidence for regulatory submissions. researchgate.net |
| Facilitate Read-Across | Creation of a searchable, secure database of proprietary and published data. lhasalimited.org | Allows companies to use data from structurally similar compounds to support the safety assessment of their own novel entity. |
| Standardize Assessment | Collaborative development of best practices and refined understanding of SAR. lhasalimited.org | Promotes consistency and predictability in how potential mutagenic impurities are evaluated by both industry and regulators. |
Challenges and Opportunities in Translating Research Findings to Clinical and Industrial Applications
The transition from preclinical research to successful clinical and industrial applications, often termed the "valley of death," is a major challenge in product development. biopharma-excellence.com Studies have indicated that a very low percentage, perhaps only 5-10%, of the most promising preclinical findings are successfully translated into approved clinical therapies. nih.gov This high rate of failure highlights significant inefficiencies and risks in the development process. nih.gov
Challenges:
For a compound like Ethoxazene hydrochloride, the challenges are multifaceted. A primary hurdle is the translatability of preclinical models to human outcomes. Animal models may not perfectly predict human pharmacokinetics or toxicity, leading to failures in clinical trials despite promising preclinical results. nih.gov This is particularly relevant for aromatic amines, where species-specific differences in metabolism can lead to different toxicity profiles.
Another significant challenge is the complexity and cost of conducting international clinical trials. This requires extensive documentation, including study plans, patient consent forms, and regulatory correspondence, all of which must be accurately translated and culturally adapted for different regions. ap-fachuebersetzungen.de Furthermore, the lack of reliable biomarkers to monitor treatment efficacy can impede the development of new drugs for certain diseases. dndi.org
Opportunities:
Despite the challenges, there are growing opportunities to improve the translational process. The advancement of computational toxicology and in silico modeling, such as Quantitative Structure-Activity Relationship (QSAR) models, offers a path to better predict potential toxicities early in development. researchgate.netnih.gov These tools can help screen and prioritize lead candidates, potentially reducing late-stage failures. nih.gov
Enhanced collaboration between academia, industry, and regulatory agencies can also create a more streamlined development pathway. biopharma-excellence.com Regulatory initiatives that foster communication and provide clear guidance, such as the EMA's Regulatory Science Research Needs initiative, aim to close existing gaps in knowledge and better translate scientific findings into regulatory practice. europeanpharmaceuticalreview.com The development of adaptive clinical trial designs and the use of biomarkers are also helping to make clinical development more efficient and informative. biopharma-excellence.com
The table below summarizes the key challenges and opportunities in translating preclinical research.
| Aspect | Challenges | Opportunities |
| Preclinical Models | Poor correlation between animal models and human clinical outcomes, especially for toxicity. nih.govnih.gov | Development and validation of novel in vitro and in silico models (e.g., QSAR) to better predict human responses. nih.gov |
| Clinical Development | High cost and complexity of multi-national clinical trials; difficulty in patient recruitment and retention. ap-fachuebersetzungen.de | Implementation of adaptive trial designs; use of biomarkers to provide early proof-of-concept and monitor efficacy. biopharma-excellence.comdndi.org |
| Regulatory Hurdles | Evolving and diverse international regulatory requirements; need for extensive and well-documented safety and efficacy data. | Increased engagement with regulatory agencies throughout the development process; utilization of data-sharing initiatives to strengthen submissions. lhasalimited.orgeuropeanpharmaceuticalreview.com |
| Funding & Resources | The "valley of death" where promising academic discoveries lack the funding to progress to the development stage. biopharma-excellence.com | Public-private partnerships and government initiatives aimed at funding translational research to bridge the gap between discovery and application. |
Future Directions and Emerging Research Avenues for Ethoxazene Hydrochloride
Exploration of Novel Therapeutic Indications and Repositioning Strategies
The repositioning of existing drugs for new therapeutic uses is a cost-effective strategy in pharmaceutical development. Ethoxazene (B1216092) hydrochloride's known biological activities provide a foundation for exploring its potential in new therapeutic areas beyond analgesia.
Antiseptic and Antibacterial Applications : Research has pointed to the potential of ethoxazene as an antiseptic and antibacterial agent. ontosight.ai Future investigations could focus on elucidating the spectrum of its antimicrobial activity, its mechanism of action against various pathogens, and its potential for topical formulations to treat skin and soft tissue infections.
Modulator of Voltage-Sensitive Calcium Channels : Studies indicate that ethoxazene hydrochloride's mechanism of action may involve the modulation of voltage-sensitive calcium channels. smolecule.com This interaction influences calcium ion influx, which is a critical process in neurotransmitter release and muscle contraction. smolecule.com This opens up avenues for repositioning this compound for conditions where calcium channel dysregulation is a key pathological feature, such as certain cardiovascular disorders or neurological conditions.
Neurobehavioral Disorders : The compound has been mentioned in the context of neurobehavioral disorders. epo.org Although the specific role is not well-defined, its potential interaction with neurotransmitter systems warrants further investigation for disorders where monoamine modulation is a therapeutic strategy. epo.org
Anticancer Research : While direct evidence is limited, the National Cancer Institute (NCI) has previously listed the compound for testing and evaluation, suggesting an early interest in its potential role in cancer chemotherapy. smolecule.com The azo-benzenediamine core is a structure found in various biologically active compounds, and its potential as a lead compound in oncology could be a future research direction.
Development of Advanced Delivery Systems and Targeted Approaches
To enhance the therapeutic efficacy and minimize potential side effects of this compound, researchers are exploring advanced drug delivery systems. These systems aim to control the release of the drug and target it to specific sites in the body.
Nano-Emulsifying Drug Delivery Systems (SNEDDS) : For hydrophobic drugs like ethoxazene, Self-Nano Emulsifying Drug Delivery Systems (SNEDDS) offer a promising approach to improve solubility and oral bioavailability. biomedpharmajournal.org These isotropic mixtures of oil, surfactant, and co-surfactant can form nano-emulsions upon gentle agitation in an aqueous environment, potentially leading to more consistent drug absorption. biomedpharmajournal.org
Nanochanneled Devices : Implantable nanochanneled delivery devices offer the potential for controlled, zero-order release of drugs over extended periods. scispace.comnasa.gov This technology could be particularly beneficial for chronic conditions where consistent, long-term dosing of this compound might be required, improving patient compliance and maintaining stable therapeutic levels. nasa.govresearchgate.net
Liposomal Formulations : Encapsulating this compound within liposomes could offer several advantages, including improved stability, controlled release, and the ability to target specific tissues. googleapis.com Liposomal macro-beads can be designed with varying surface tensions to provide a more sophisticated and targeted topical delivery system. googleapis.com
Polymeric Films and Ocular Inserts : For localized applications, such as in ophthalmology, incorporating this compound into polymeric films or ocular inserts could provide sustained release directly to the target tissue, increasing residence time and therapeutic effect while minimizing systemic exposure. researchgate.net
Table 1: Potential Advanced Delivery Systems for this compound
| Delivery System | Potential Advantages | Relevant Research Findings |
| Self-Nano Emulsifying Drug Delivery Systems (SNEDDS) | Enhanced solubility and oral bioavailability for hydrophobic drugs. | SNEDDS are isotropic mixtures that form nano-emulsions, improving absorption. biomedpharmajournal.org |
| Nanochanneled Devices | Controlled, long-term, zero-order release from implantable devices. | Offers potential for consistent dosing in chronic conditions. scispace.comnasa.gov |
| Liposomal Formulations | Improved stability, controlled release, and targeted delivery. | Macro-beads can be formulated for enhanced topical application. googleapis.com |
| Polymeric Ocular Inserts | Sustained, localized drug release for ophthalmic applications. | Increases pre-corneal residence time and therapeutic efficacy. researchgate.net |
Investigation into Environmental Fate, Persistence, and Ecotoxicological Impact
As with any synthetic compound, understanding the environmental impact of this compound is crucial. Its classification as a substance of concern by the European Chemicals Agency (ECHA) highlights the need for comprehensive environmental research. ontosight.ai
Persistence and Degradation : The azo group in this compound suggests that it may be susceptible to degradation under certain environmental conditions, such as through reduction, which can break the azo linkage to form aromatic amines. smolecule.com However, its stability can be influenced by factors like pH and temperature. cymitquimica.com Future studies should focus on determining its half-life in various environmental compartments (soil, water, sediment) and identifying its degradation products.
Ecotoxicity : High concentrations of ethoxazene have been reported to be toxic and potentially carcinogenic in animal studies. ontosight.ai There is a need for detailed ecotoxicological studies to assess its impact on a range of aquatic and terrestrial organisms. This includes determining its acute and chronic toxicity, as well as its potential for bioaccumulation in the food chain.
Wastewater Treatment : Given its use in pharmaceuticals and as a dye intermediate, there is a possibility of ethoxazene entering wastewater streams. ontosight.ai Research is needed to evaluate the effectiveness of current wastewater treatment technologies in removing this compound and its metabolites to prevent contamination of surface waters.
Harnessing Photochemical Properties for Advanced Materials Science Applications
The chemical structure of this compound, particularly the presence of the azo linkage, imparts specific photochemical properties that could be exploited in materials science.
Photoactive Materials : Azo compounds are known for their light sensitivity and can undergo reversible trans-cis isomerization upon exposure to specific wavelengths of light. This property is the basis for developing photo-switchable materials, which could have applications in optical data storage, molecular switches, and light-controlled drug delivery systems.
Dyes and Pigments : Ethoxazene has historically been used as a dye. ontosight.ai Further research could optimize its properties for use in advanced applications, such as in dye-sensitized solar cells (DSSC) or organic light-emitting diodes (OLEDs), where photoactive organic molecules play a central role. mdpi.com
Photosensitizers : The ability of certain photoactive compounds to generate reactive oxygen species upon light activation makes them useful as photosensitizers. mdpi.commdpi.com Investigating the potential of this compound in this capacity could lead to applications in photodynamic therapy for cancer or as an antibacterial agent in self-disinfecting surfaces. mdpi.com
Personalized Medicine Approaches Based on this compound Metabolic Profiles
The concept of personalized medicine, which tailors medical treatment to the individual characteristics of each patient, is a rapidly advancing field. personalizedmedicinecoalition.orgnih.gov Applying this approach to this compound could significantly improve its efficacy and safety.
Pharmacogenomics : The metabolism of many drugs is influenced by genetic polymorphisms in drug-metabolizing enzymes. researchgate.net For instance, enzymes from the Cytochrome P450 family are often involved. Identifying the specific enzymes responsible for metabolizing this compound and characterizing genetic variants that affect their function could allow for the prediction of patient response. This could help in identifying individuals who are "poor metabolizers" or "ultra-rapid metabolizers," allowing for dose adjustments to avoid toxicity or therapeutic failure.
Biomarker-Guided Therapy : Future research could focus on identifying biomarkers that predict a patient's response to this compound. This could involve looking for specific genetic markers or metabolic signatures that correlate with therapeutic success or adverse events, leading to more precise and effective treatment. mdpi.com The development of such personalized approaches is a logical step towards optimizing the clinical use of this compound. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
